![molecular formula C15H15ClN2O4S2 B2963569 2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide CAS No. 2097884-53-0](/img/structure/B2963569.png)
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide
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Description
“2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide” is also known as Clopidogrel bisulfate . It is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease .
Molecular Structure Analysis
The molecular formula of this compound is C16H18ClNO6S2 . The InChI Key is FDEODCTUSIWGLK-RSAXXLAASA-N . The SMILES representation is OS(O)(=O)=O.COC(=O)C@@HC=CS2)C1=CC=CC=C1Cl .
Physical And Chemical Properties Analysis
The predicted properties of this compound include a logP value of 4.03, a pKa (Strongest Basic) of 4.77, a Physiological Charge of 0, a Hydrogen Acceptor Count of 2, a Hydrogen Donor Count of 0, a Polar Surface Area of 29.54 Å2, a Rotatable Bond Count of 4, a Refractivity of 84.93 m3·mol-1^, and a Polarizability of 33.19 Å3 . It has 3 rings in its structure .
Scientific Research Applications
Cardiovascular Disease Management
Clopidogrel: , a derivative of thienopyridine, is used to reduce the risk of myocardial infarction and stroke . It is particularly effective for patients with acute coronary syndrome (ACS), both non-ST and ST-elevated myocardial infarction, and those with established peripheral arterial disease . The compound may share similar applications due to its structural similarity.
Antithrombotic Therapy
As a prodrug that requires metabolic activation, clopidogrel serves as a potent platelet inhibitor. It is superior to aspirin in reducing cardiovascular outcomes and provides additional benefits to patients already on aspirin therapy . The research compound could potentially be explored for its antithrombotic properties in a similar context.
Anti-inflammatory Applications
Thiophene derivatives, which are part of the compound’s structure, have shown anti-inflammatory properties . This suggests potential applications in treating inflammatory conditions, possibly by modulating inflammatory pathways or cytokine production.
Antimicrobial and Antifungal Activity
Synthetic thiophene compounds have been reported to possess antimicrobial and antifungal activities . They could be used to develop new treatments for bacterial infections like B. cereus, S. dysenteriae, and S. typhi, as well as fungal infections caused by M. phaseolina and others .
Cancer Research
Thiophene derivatives have been associated with anti-cancer activities . They can act as kinase inhibitors or modulate estrogen receptors, suggesting that the research compound could be investigated for its potential use in cancer therapy.
Material Science
Due to the unique electronic properties of thiophene, such compounds are of interest in material science for the development of organic semiconductors and conductive polymers . The compound’s thiophene moiety could make it a candidate for research in this field.
properties
IUPAC Name |
2-[4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-14-7-10-8-18(6-5-13(10)23-14)24(20,21)12-3-1-11(2-4-12)22-9-15(17)19/h1-4,7H,5-6,8-9H2,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZMOFSCMBDRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenoxy]acetamide |
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